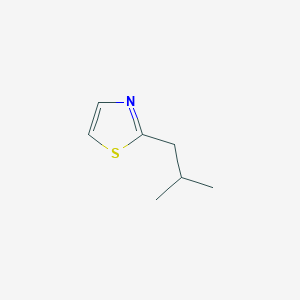

2-Isobutylthiazole

Descripción

Occurrence in Biological Systems

2-Isobutylthiazole is a well-documented volatile compound in tomatoes (Solanum lycopersicum), where it is a crucial component of the fruit's characteristic flavor profile. nih.govebi.ac.uk

Described as having a green, tomato leaf, earthy, and sometimes metallic aroma, this compound is considered an essential element of the fresh tomato flavor. thegoodscentscompany.compellwall.comventos.com Its presence helps to create the realistic and recognizable scent of both the ripe tomato fruit and the tomato plant itself. thegoodscentscompany.compellwall.com This compound is recognized as one of the key volatiles that can intensify fresh tomato flavor notes. researchgate.net Studies have identified it as a unique aromatic substance in tomatoes, contributing to both its fruity and green flavor characteristics. mdpi.com The aroma is potent, and it is often recommended to be evaluated in a highly diluted solution. thegoodscentscompany.com

The concentration of this compound is critical to its positive contribution to tomato flavor. While it enhances the fresh tomato aroma at appropriate levels, high concentrations can lead to undesirable off-flavors, described as spoiled vine-like, rancid, medicinal, or metallic. researchgate.nettubitak.gov.tr For example, adding it to tomato juice in the 25-50 parts-per-billion range enhances the "fresh tomato-like" aroma, but higher levels result in objectionable odors. tubitak.gov.tr In some tomato varieties, a higher abundance of this compound was found in "tasty" tomatoes compared to regular or cherry tomatoes, suggesting its importance in a desirable flavor profile. mdpi.com

Table 1: Impact of this compound Concentration on Tomato Flavor

| Concentration Level | Effect on Flavor |

|---|---|

| Low to Moderate | Enhances fresh tomato and green notes researchgate.nettubitak.gov.tr |

| High | Results in off-flavors (rancid, metallic) researchgate.nettubitak.gov.tr |

The accumulation of this compound in tomatoes is influenced by both genetic and environmental factors. nih.govashs.org Breeding programs that have focused on traits like yield and shelf-life have inadvertently led to a decrease in many flavor compounds, including this compound, in modern varieties. frontiersin.orgcore.ac.uk

Recent research has shed light on the genetic basis of its production. A specific gene, SlTNH1 (Solyc12g013690), located on chromosome 12, has been identified as essential for the biosynthesis of nitrogenous volatiles, including this compound. researchgate.netpnas.orgresearchgate.net This gene encodes a flavin-dependent monooxygenase. pnas.org Silencing this gene eliminates the production of these compounds. pnas.org The biosynthesis pathway is thought to begin with the amino acid leucine (B10760876), which is converted to 3-methylbutanal (B7770604). researchgate.netfrontiersin.org This aldehyde then conjugates with cysteine to form a thiazolidine (B150603) derivative, which is further processed to yield this compound. researchgate.netpnas.orgfrontiersin.org Stable isotope labeling studies have confirmed that cysteine provides the nitrogen atom for this volatile compound. pnas.org

Environmental conditions also play a role. For example, tomatoes grown under yellow nets showed a poorer volatile composition, including lower levels of this compound, compared to those grown under red nets. mdpi.com Storage temperature also affects its concentration, with tomatoes stored at lower temperatures (e.g., 5°C) exhibiting significantly lower levels of this compound compared to those stored at higher temperatures. dss.go.th Furthermore, the light spectrum during growth can influence its accumulation; for instance, green light has been shown to decrease the percentage of this compound. mdpi.com

Beyond the plant kingdom, this compound has been identified as a component of the preorbital gland secretions of certain antelope species, specifically the grey duiker (Sylvicapra grimmia) and the red duiker (Cephalophus natalensis). nih.govebi.ac.ukresearchgate.net It is, however, absent in the secretions of the blue duiker (Cephalophus monticola). researchgate.netsigmaaldrich.com

In male grey duikers, this compound and a related dihydro derivative are present in high and variable concentrations, while females have much lower levels. ebi.ac.ukresearchgate.net This significant difference between the sexes, coupled with the fact that only males engage in territorial marking, suggests that these compounds play a crucial role as pheromones in the territorial behavior of male grey duikers. ebi.ac.ukresearchgate.net It is also considered a major component of antelope pheromones in a broader context. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPVUVUNJQERIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025653 | |

| Record name | 2-Isobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; odour of tomato leaves | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-0.997 | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18640-74-9 | |

| Record name | 2-Isobutylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-1,3-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ISOBUTYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03TDY75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of 2 Isobutylthiazole

Occurrence in Biological Systems

Presence in Microorganisms (e.g., Saccharomyces cerevisiae)

2-Isobutylthiazole has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govymdb.ca This finding is significant as S. cerevisiae, commonly known as brewer's or baker's yeast, is widely used in food and beverage fermentation processes. Its production of this compound and other volatile compounds can contribute to the complex flavor and aroma profiles of fermented products. ymdb.ca Thiazoles, in general, are recognized as products of the Maillard reaction, which involves the interaction of amino acids and reducing sugars, and are responsible for a range of aromas including those of popcorn and roasted nuts. ymdb.ca

Biosynthetic Pathways and Precursors

The formation of this compound is a complex biological process primarily rooted in amino acid metabolism. researchgate.net Research has increasingly pointed towards specific branched-chain amino acids as the foundational molecules for its synthesis, with a series of enzymatic reactions orchestrating the transformation.

The catabolism of amino acids is a well-established source of volatile flavor compounds. researchgate.netresearchgate.net In the context of this compound, the metabolic pathways of branched-chain amino acids are of central importance. nih.govmdpi.com

Scientific evidence strongly supports the derivation of this compound from branched-chain amino acids (BCAAs), particularly leucine (B10760876). nih.govfrontiersin.orgnih.gov Feeding experiments using isotope-labeled precursors have provided direct evidence for this connection. For instance, studies have shown that the isobutyl group of this compound originates from leucine. frontiersin.org The structural similarity between leucine and the isobutyl side chain of the thiazole (B1198619) derivative provides a clear rationale for this biosynthetic link. frontiersin.org These findings underscore the role of BCAA metabolism in generating a diverse array of volatile compounds that contribute to the flavor of fruits and other biological materials. nih.gov

A critical initial step in the biosynthesis of this compound from BCAAs is the action of branched-chain aminotransferases (BCATs). mdpi.comfrontiersin.org These enzymes catalyze the transamination of leucine, isoleucine, and valine into their corresponding α-keto acids. researchgate.netmdpi.com This reversible reaction is a key regulatory point in both the synthesis and degradation of BCAAs. researchgate.net In tomato, six different BCATs have been identified, with SlBCAT1 and SlBCAT2 being specifically implicated in the biosynthesis of BCAA-derived volatiles. mdpi.com The activity of these enzymes is considered a rate-limiting step in the production of compounds like 3-methylbutanal (B7770604), a direct precursor to this compound. ashs.org

Recent research has identified a crucial enzyme in the later stages of this compound biosynthesis: tetrahydrothiazolidine N-hydroxylase (TNH), a flavin-dependent monooxygenase. researchgate.netresearchgate.netpnas.org This enzyme, encoded by the gene SlTNH1 in tomatoes, is responsible for mediating the synthesis of nitrogenous volatiles from a cysteine-derived substrate. researchgate.netresearchgate.net Silencing of the SlTNH1 gene has been shown to abolish the production of this compound, leading to the accumulation of its precursor, 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid. nih.gov This demonstrates the essential role of TNH in the conversion of this intermediate into the final volatile compound. pnas.org

The currently accepted model for the biosynthesis of this compound involves a series of well-defined steps. nih.govpnas.org The pathway begins with the conversion of leucine to 3-methylbutanal. nih.gov This aldehyde then undergoes a conjugation reaction with the amino acid cysteine to form a substituted thiazolidine (B150603), specifically 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid. nih.govresearchgate.net This reaction is a key step that incorporates the sulfur and nitrogen atoms necessary for the thiazole ring. wikipedia.org

Following the formation of the thiazolidine intermediate, the enzyme tetrahydrothiazolidine N-hydroxylase (TNH) catalyzes sequential N-hydroxylations. researchgate.netpnas.org This enzymatic activity is distinct from other known plant monooxygenases. pnas.org The hydroxylated intermediate is then thought to undergo dehydration and decarboxylation, through a yet to be fully elucidated mechanism, to yield the final product, this compound. researchgate.net Isotopic labeling studies have confirmed that cysteine provides the C2N unit of the thiazole ring. pnas.org

Table of Research Findings:

| Finding | Key Molecules/Enzymes Involved | Organism/System Studied | Citation |

|---|---|---|---|

| This compound is a metabolite of Saccharomyces cerevisiae. | This compound | Saccharomyces cerevisiae | nih.govymdb.ca |

| Leucine is a precursor to this compound. | Leucine, this compound | Tomato (Solanum lycopersicum) | nih.govfrontiersin.orgnih.gov |

| Branched-chain aminotransferases (BCATs) catalyze the initial step in the degradation of leucine. | Leucine, BCATs (SlBCAT1, SlBCAT2) | Tomato (Solanum lycopersicum) | researchgate.netmdpi.comfrontiersin.org |

| Tetrahydrothiazolidine N-hydroxylase (TNH) is essential for the synthesis of this compound. | TNH (SlTNH1), 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid | Tomato (Solanum lycopersicum), Nicotiana benthamiana | researchgate.netresearchgate.netpnas.orgnih.gov |

| The biosynthesis involves the conjugation of 3-methylbutanal with cysteine. | 3-Methylbutanal, Cysteine, 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid | Tomato (Solanum lycopersicum) | nih.govresearchgate.net |

| TNH catalyzes sequential N-hydroxylations of the thiazolidine intermediate. | TNH, 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid | Nicotiana benthamiana | pnas.org |

Maillard Reaction Product

This compound is recognized as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govebi.ac.uk This non-enzymatic browning process is responsible for the desirable flavors and aromas in many cooked foods. ebi.ac.uk Thiazoles, as a class of compounds, are frequently formed during the Maillard reaction and contribute to the sensory profiles of foods like roasted nuts, popcorn, and cooked meats. ymdb.caadv-bio.com The formation of this compound specifically imparts a green, tomato-leaf-like aroma. nih.govebi.ac.uk

The Maillard reaction involves the initial interaction of an amino acid with a reducing sugar, leading to the formation of intermediates which then undergo further complex reactions to generate a wide array of volatile and non-volatile compounds, including thiazoles. ashs.org While the Maillard reaction is a key pathway for the formation of this compound in processed foods, its biosynthesis in living organisms like tomatoes follows a distinct, genetically controlled pathway.

Genetic Regulation of Biosynthesis

The production of this compound in tomatoes is a heritable trait, with its concentration being subject to genetic control. ashs.org Research has identified key genes and regulatory factors that orchestrate its synthesis, providing a deeper understanding of how this important flavor compound is produced in plants.

A pivotal gene in the biosynthesis of this compound and other nitrogenous volatiles in tomatoes has been identified as SlTNH1 (Solyc12g013690). nih.govnsf.govpnas.orgresearchgate.net This gene encodes a flavin-dependent monooxygenase, specifically a tetrahydrothiazolidine N-hydroxylase (TNH). nih.govresearchgate.net The biosynthetic pathway begins with the amino acid leucine, which is converted to 3-methylbutanal. nih.gov This aldehyde then reacts with cysteine to form 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid. nih.govnsf.govnih.gov The SlTNH1 enzyme then acts on this substrate, catalyzing sequential hydroxylations to ultimately produce this compound. nih.govpnas.org

Studies involving the silencing of the SlTNH1 gene in transgenic tomato plants have demonstrated its critical role. nih.govnsf.govpnas.org These genetically modified plants showed a complete lack of aliphatic and aromatic nitrogenous volatiles, including this compound, in their ripe fruit. nih.govnsf.gov Concurrently, there was an accumulation of the precursor, 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid, confirming the function of SlTNH1 in the biosynthetic pathway. nih.govnsf.govpnas.org

Table 1: Key Gene Involved in this compound Biosynthesis

| Gene Name | Encoded Protein | Function in Biosynthesis |

|---|

The expression of the SlTNH1 gene, and consequently the synthesis of this compound, is regulated by transcription factors. researchgate.netresearchgate.net Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. nih.govmdpi.com In the context of this compound biosynthesis, two families of transcription factors have been implicated: the basic helix-loop-helix (bHLH) and the APETALA2/ethylene responsive factor (AP2/ERF) families. researchgate.netresearchgate.net

Research has identified two specific transcription factors, Solyc10g079050 (from the bHLH family) and Solyc04g009450 (from the AP2/ERF family), that positively regulate the expression of SlTNH1. researchgate.net This indicates a hierarchical control system where these transcription factors act as upstream regulators, influencing the production of this key flavor volatile. The bHLH and AP2/ERF families are large and diverse groups of transcription factors known to be involved in a wide range of plant processes, including growth, development, and stress responses. mdpi.comnih.govfrontiersin.orgnih.govmdpi.com Their role in regulating flavor biosynthesis highlights the complex interplay between different cellular processes.

Table 2: Transcription Factors Regulating SlTNH1 Expression

| Transcription Factor ID | Family | Regulatory Effect on SlTNH1 |

|---|---|---|

| Solyc10g079050 | bHLH | Positive Regulation researchgate.net |

Early studies into the heritability of volatile compounds in tomatoes revealed that the concentration of this compound is a genetically determined trait. ashs.org By studying crosses between different tomato cultivars, researchers have been able to elucidate the inheritance patterns of this compound.

One study investigating the volatile profiles of 'Campbell 146' and 'Campbell 1327' tomato cultivars found that the concentration of this compound was determined by a single gene with additive effects. ashs.org This means that the inheritance of this trait is relatively straightforward, with the offspring exhibiting a phenotype that is intermediate to that of the parents. This finding has significant implications for plant breeding, as it suggests that the concentration of this compound, and therefore a key aspect of tomato flavor, can be predictably manipulated through selective breeding programs.

The stability of this compound concentration during fruit ripening and its resistance to degradation upon crushing further enhance its importance as a target for flavor improvement in tomatoes. frontiersin.org

Chemical Synthesis and Derivatives of 2 Isobutylthiazole

Synthesis of 2-Isobutylthiazole Derivatives

The synthetic methodologies described above, particularly the transition metal-catalyzed C-H activation, are powerful tools for creating a diverse library of this compound derivatives. By reacting this compound with different (hetero)aryl bromides, a series of C5-substituted analogs can be produced. inonu.edu.tr For example, derivatives bearing phenyl, tolyl, anisyl, and pyridinyl groups at the C5 position have been synthesized in high yields. inonu.edu.tr

Another example from the literature describes the synthesis of 2,5-dimethyl-4-isobutylthiazole from 3-acetamido-5-methyl-2-hexanone, which is itself derived from the amino acid dl-leucine. researchgate.net This demonstrates how the core structure can be built with substituents at other positions on the thiazole (B1198619) ring. The direct C-H functionalization of this compound with 2-(2-bromophenyl)-5-methylthiophene has also been shown to produce 2-Isobutyl-5-(5-methyl-2-phenylthiophen-3-yl)thiazole. rsc.org These derivatives are valuable for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science. researchgate.net

Table 2: Examples of Synthesized this compound Derivatives

This table lists several derivatives of this compound and the general synthetic strategy used for their preparation.

Table 3: Chemical Compounds Mentioned

C5-Arylated Derivatives

A significant area of research has been the development of C5-arylated derivatives of this compound. These compounds are synthesized through direct C-H arylation reactions, a process that has been optimized using various palladium N-heterocyclic carbene (Pd-NHC) complexes as catalysts. inonu.edu.tr

Research Findings:

A highly effective protocol has been established for the synthesis of C5-(hetero)arylated this compound derivatives. inonu.edu.tr This method utilizes several synthesized Pd-NHC complexes, which facilitate the direct C-H arylation at the C5 position of the this compound ring. inonu.edu.trinonu.edu.tr The arylation with substituted (hetero)aryl bromides proceeds efficiently with a low catalyst loading of 1 mol% and does not require additives like pivalic acid. inonu.edu.trrsc.org The reactions can be carried out under either argon or aerobic conditions at 120°C, yielding moderate to excellent results in a short time. inonu.edu.tr This methodology has proven successful for a wide array of functional groups, including deactivated and sterically hindered (hetero)aryl bromides. inonu.edu.tr

The catalytic activity of different Pd-NHC complexes has been investigated, with some showing higher efficacy than others. rsc.org For instance, a series of eighteen biologically active C5-arylated-2-isobutylthiazole derivatives were synthesized using specific Pd-NHC complexes. researchgate.netresearchgate.net The synthesis of 5-phenyl-2-isobutylthiazole, a C5-arylated derivative, has been well-documented, employing palladium (II) acetate-butyldi-1-adamantylphosphine as the catalyst. orgsyn.org

Table 1: Selected C5-Arylated Derivatives of this compound and their Yields

| Aryl Bromide Reactant | Product | Yield (%) |

| Chlorobenzene | 5-Phenyl-2-isobutylthiazole | 94% orgsyn.org |

| Various (hetero)aryl bromides | C5-(hetero)arylated 2-isobutylthiazoles | Moderate to Excellent inonu.edu.tr |

Note: Yields can vary based on the specific catalyst and reaction conditions used.

Thiazole-Containing Triarylethylenes

The synthesis of thiazole-containing triarylethylenes represents another important derivatization of the thiazole core structure. These molecules are of interest for their potential applications in electronic and photochromic materials. researchgate.netacs.org

Research Findings:

A palladium-catalyzed syn-hydroarylation reaction of diaryl alkynes with thiazoles has been developed to produce thiazole-containing triarylethylenes. acs.org This method demonstrates high C5 selectivity for the C-H functionalization of the unsubstituted thiazole ring, facilitated by Pd(II) complexes derived from Pd(0) species and carboxylic acids. acs.org The versatility of this catalytic system allows for its application with other azoles, enabling the stereoselective synthesis of various trisubstituted olefins. acs.org

Biological Activities and Pharmaceutical Research Applications

Biological Activity

2-Isobutylthiazole serves as a foundational structure for the synthesis of novel compounds with potential therapeutic value. chemimpex.com Research into its derivatives has revealed several key biological activities, including enzyme inhibition and antimicrobial effects.

The capacity of this compound derivatives to inhibit specific enzymes is a primary focus of research, particularly for metabolic disorders and cancer. A study involving a series of eighteen C5-arylated-2-isobutylthiazole derivatives has provided significant insights into their inhibitory potential against α-amylase, α-glucosidase, and protein kinases. researchgate.net

α-Amylase is a key enzyme in carbohydrate metabolism, breaking down starch into sugars. Inhibiting this enzyme is a therapeutic strategy for managing post-prandial hyperglycemia in diabetes. ias.ac.in In a study of C5-arylated-2-isobutylthiazole derivatives, all tested compounds showed moderate to good inhibitory potential against the α-amylase enzyme, with IC50 values ranging from 12.00 ±0.289 to 76.15 ±0.477 μg/ml. researchgate.net Eleven of these analogs demonstrated good to moderate activity, while seven showed no inhibitory activity against the α-amylase enzyme. researchgate.netresearchgate.net

Table 1: α-Amylase Inhibition by this compound Derivatives

α-Glucosidase is another critical enzyme in carbohydrate digestion, responsible for breaking down disaccharides into glucose. researchgate.net Its inhibition is a well-established approach for managing type 2 diabetes. researchgate.net A series of synthesized this compound derivatives showed promising α-glucosidase inhibitory potential, with IC50 values ranging from 7.17 ± 0.201 to 74.08 ± 0.244 μg/ml. researchgate.netresearchgate.net Many of these compounds exhibited inhibitory activity comparable to or better than the standard drug, acarbose (B1664774) (IC50 16.59 ± 0.135 μg/ml). researchgate.net

Table 2: α-Glucosidase Inhibition by this compound Derivatives

Protein kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often linked to cancer. researchgate.net Therefore, protein kinase inhibitors are a major class of anticancer drugs. The anticancer potential of C5-arylated-2-isobutylthiazole derivatives was evaluated through their ability to inhibit protein kinases. researchgate.net Several of the synthesized compounds demonstrated notable activity, with zones of inhibition ranging from 9 ± 1.3 mm to 19 ± 1.5 mm. researchgate.netresearchgate.net

Table 3: Protein Kinase Inhibition by this compound Derivatives

Beyond enzyme inhibition, this compound is noted to possess antimicrobial properties, which makes it valuable in formulations aimed at preservation and extending shelf life. chemimpex.com The broader class of thiazole (B1198619) derivatives has been extensively studied for antibacterial and antifungal activities against a variety of pathogens. biointerfaceresearch.com For instance, certain thiazole derivatives have shown potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com This inherent antimicrobial nature of the thiazole ring supports the potential for this compound and its derivatives to be developed as antimicrobial agents. chemimpex.combiointerfaceresearch.com

Enzyme Inhibition Studies

Pharmaceutical Development Potential

The demonstrated biological activities of this compound derivatives highlight their potential in pharmaceutical development. chemimpex.com The potent inhibition of α-amylase and α-glucosidase suggests a promising avenue for creating new anti-diabetic drugs. researchgate.net Likewise, the protein kinase inhibitory activity indicates a potential for developing novel anticancer agents. researchgate.netdntb.gov.ua

An important aspect of pharmaceutical development is the "drug-likeness" of a compound. A study of C5-arylated-2-isobutylthiazole derivatives found that all the synthesized compounds adhered to Lipinski's rule of five (RO5). researchgate.net This rule is a guideline to evaluate if a chemical compound has properties that would make it a likely orally active drug in humans. Compliance with RO5 suggests that these derivatives have a favorable profile for further pharmaceutical development. researchgate.net The versatility of the this compound scaffold allows for the synthesis of diverse derivatives, making it an attractive starting point for the discovery of new therapeutic agents. cymitquimica.comchemimpex.com

Table of Compounds Mentioned

Drug Formulation Research

In the realm of drug formulation, this compound is recognized primarily as a pharmaceutical intermediate. valeshvarbiotech.com Its chemical stability and compatibility with diverse formulation components make it a practical choice for synthetic pathways targeting more complex active pharmaceutical ingredients. chemimpex.com Furthermore, this compound exhibits antimicrobial properties. chemimpex.com This characteristic is advantageous in formulations, as it can contribute to preserving the integrity of the product and extending its shelf life by inhibiting microbial growth. chemimpex.com

Exploration of New Therapeutic Agents

Researchers are actively exploring the potential of this compound as a foundational structure for developing new therapeutic agents. chemimpex.comdataintelo.com A significant area of this research involves synthesizing derivatives of this compound and evaluating their biological activities against various disease targets.

One notable study synthesized a series of eighteen C5-arylated-2-isobutylthiazole derivatives and tested their potential as anti-diabetic and anticancer agents. researchgate.net For anti-diabetic activity, the compounds were evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. researchgate.netresearchgate.net For anticancer potential, their capacity to inhibit protein kinases, which are crucial in cell regulation and often implicated in cancer, was assessed. researchgate.net

The results demonstrated significant biological activity. Many of the synthesized derivatives showed good to excellent α-glucosidase inhibitory potential, with some exceeding the activity of the standard drug, acarbose. researchgate.net The compounds also displayed moderate to good inhibition of the α-amylase enzyme. researchgate.net Furthermore, several derivatives exhibited promising protein kinase inhibitory activity, suggesting potential for development as anticancer agents. researchgate.net

Table 1: Biological Activity of this compound Derivatives This table summarizes the inhibitory activities found in a key research study on synthesized this compound derivatives.

| Target Class | Enzyme Target | Observed Activity | Reference Standard |

|---|---|---|---|

| Anti-diabetic | α-Glucosidase | Good inhibitory potential (IC₅₀ range: 7.17 ± 0.201 to 74.08 ± 0.244 µg/ml) | Acarbose (IC₅₀: 16.59 ± 0.135 µg/ml) |

| Anti-diabetic | α-Amylase | Moderate to good inhibitory potential (IC₅₀ range: 12.00 ± 0.289 to 76.15 ± 0.477 µg/ml) | Acarbose |

| Anticancer | Protein Kinase | Active, with inhibition zones ranging from 9 ± 1.3 mm to 19 ± 1.5 mm | Not specified in abstract |

Source: Khan et al., 2022. researchgate.net

Structure-Activity Relationship Studies of Thiazoles

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, research has begun to elucidate how specific structural modifications influence their biological activity.

In the study of C5-arylated-2-isobutylthiazole derivatives, SAR analysis revealed key insights. researchgate.net For instance, while most of the eighteen synthesized compounds showed some level of α-glucosidase and α-amylase inhibitory activity, seven specific analogs were inactive against the α-amylase enzyme. researchgate.net This indicates that the nature and position of the aryl group at the C5 position of the thiazole ring are critical determinants of enzymatic inhibition. Such studies help guide the rational design of future derivatives with enhanced potency and selectivity. x-mol.com

In Silico Analysis: Pharmacokinetics and Drug-likeness

Before expensive and time-consuming laboratory synthesis and testing, in silico analysis provides a powerful method to predict the pharmaceutical potential of new chemical entities. This computational approach was applied to the series of C5-arylated-2-isobutylthiazole derivatives to evaluate their drug-like characteristics and pharmacokinetic profiles. researchgate.net

The analysis utilized established software tools like SwissADME and pkCSM to calculate physicochemical properties and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netresearchgate.netx-mol.net A key finding from this analysis was that all the synthesized this compound derivatives adhered to Lipinski's Rule of Five (RO5). researchgate.net This rule is a widely used guideline to assess the drug-likeness of a molecule, suggesting that these compounds have a higher probability of being orally bioavailable. The in silico toxicity predictions also indicated that most of the compounds had low or no toxicity. researchgate.net

Table 2: In Silico Analysis Parameters for this compound Derivatives This table outlines the computational tools and properties evaluated to predict the pharmaceutical viability of this compound derivatives.

| Analysis Type | Parameters Evaluated | Software/Tools Used | Key Finding |

|---|---|---|---|

| Drug-Likeness | Physicochemical Properties, Lipinski's Rule of Five (RO5) | SwissADME | All tested derivatives possess drug-like characteristics, following RO5. |

| Pharmacokinetics | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) | SwissADME, pkCSM | The compounds were predicted to have favorable pharmacokinetic profiles. |

| Toxicity Profile | Toxicity Prediction | pkCSM | The majority of the compounds showed no or low predicted toxicities. |

Source: Khan et al., 2022. researchgate.netx-mol.net

Role in Flavor and Aroma Chemistry Beyond Basic Identification

Contribution to Complex Flavor Profiles

The importance of 2-isobutylthiazole extends beyond its basic identification; its true value lies in its contribution to multifaceted flavor profiles.

Specific Sensory Descriptors

This compound is renowned for its potent and characteristic aroma, which is frequently described with a range of sensory terms. The most prominent descriptor is "green," often specifically likened to the smell of tomato leaves or the entire tomato plant. thegoodscentscompany.compellwall.comperfumerflavorist.com This "green" note is a cornerstone of its sensory identity and a primary reason for its widespread use in recreating and enhancing tomato flavors. thegoodscentscompany.comperfumerflavorist.com

The following table summarizes the key sensory descriptors associated with this compound:

| Sensory Descriptor | Associated Nuances | References |

| Green | Tomato leaf, tomato plant, vegetable | thegoodscentscompany.compellwall.comperfumerflavorist.comventos.com |

| Earthy | - | pellwall.comventos.com |

| Nutty | - | thegoodscentscompany.com |

| Sulfury | - | perfumerflavorist.com |

| Metallic | - | pellwall.com |

| Musty | - | ventos.com |

Interaction with Other Volatile Compounds in Flavor Perception

Research has shown that this compound can interact with other compounds to either enhance or suppress certain flavor attributes. For example, its presence is crucial for an authentic fresh tomato flavor, and it can be combined with other components to steer the perception towards either ripe tomato fruit or the greenness of the plant itself. pellwall.com The combination of cis-3-hexenal (B147320) and this compound is noted to intensify fresh tomato flavor notes. researchgate.net

The interaction is not limited to tomato flavor. In blackcurrant flavors, what might seem like an ill-suited vegetable note from this compound can be effective. perfumerflavorist.com It also finds application in tropical fruit flavors like papaya. perfumerflavorist.com A notable example of synergistic interaction is the combination of this compound with melonal, which creates a realistic aroma of ripe Cantaloupe melons. The further addition of cis-6-nonenol can enhance this illusion even more. pellwall.com

Impact on Overall Consumer Liking and Preference

The concentration and context of this compound play a critical role in consumer acceptance of a product. While it is essential for a characteristic tomato flavor, its influence on consumer preference is complex and concentration-dependent. researchgate.net

Studies have identified this compound as a key driver of liking in certain tomato cultivars. core.ac.uk Its presence is often associated with a desirable "fresh" tomato flavor. perfumerflavorist.com However, this preference is not universal across all tomato types. For instance, in salad tomato cultivars, this compound has been negatively correlated with acceptability, while in cocktail cultivars, other compounds like phenylethyl alcohol and benzyl (B1604629) alcohol were positively correlated with liking. frontiersin.orgnih.gov

The concentration of this compound is a crucial factor. At optimal levels, it enhances the perception of fresh tomato. perfumerflavorist.com However, at high concentrations, it can lead to off-flavors described as "rancid," "medicinal," or "metallic," which negatively impact consumer liking. researchgate.net This underscores the importance of precise formulation when using this compound as a flavor ingredient. A suitable concentration of this compound is important for tomato liking, but an excessively high concentration can result in an off-flavor. researchgate.net

Differences in Orthonasal and Retronasal Perception

The way we perceive the aroma of this compound differs depending on whether it is smelled through the nose before eating (orthonasal perception) or experienced as flavor during consumption as volatiles travel from the back of the throat to the nasal cavity (retronasal perception). uga.edu The distinction between these two pathways is important for understanding the full flavor impact of this compound.

Research suggests that the perception of aroma compounds can vary between orthonasal and retronasal routes. mdpi.com While specific studies focusing solely on the orthonasal versus retronasal perception of pure this compound are limited, analyses of "nosespace" volatiles during tomato consumption provide valuable insights. These studies have shown that the proportion of this compound increases in the nosespace during eating, suggesting its significant release and contribution to the retronasal aroma experience. tubitak.gov.tr In contrast, other compounds like hexanal (B45976) did not show a similar increase. tubitak.gov.tr This highlights the dynamic nature of flavor perception and the importance of considering both orthonasal and retronasal pathways.

Flavor Release Mechanisms

The perception of this compound is intrinsically linked to its release from the food matrix and its transport to the olfactory receptors.

Dynamic In-Mouth Flavor Release

The release of this compound in the mouth is a dynamic process influenced by various physiological factors. Studies using in-mouth atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) have demonstrated the real-time release of flavor compounds during consumption.

Research has shown that compounds formed during the ripening of tomatoes, such as this compound, are rapidly released in the mouth. tubitak.gov.tr The rate of this release can be influenced by factors like the volumetric airflow rate through the mouth. oup.com Increasing the airflow rate has been shown to significantly increase the release rate of this compound. oup.com

Furthermore, in vitro studies using mouth model systems have corroborated these findings. These models allow for the investigation of individual parameters that affect flavor release. For example, increasing the shear rate, which simulates chewing, can lead to an increased release of this compound. oup.com The release kinetics of this compound have been shown to agree well between in-mouth measurements and data from mouth model apparatuses. oup.com

Influence of Shear Rate on Release

The release of volatile compounds, such as this compound, is significantly affected by physical forces, including shear rate. Research simulating in-mouth conditions has demonstrated a direct correlation between shear rate and the release of this compound. In one study, increasing the shear rate from 0 to 150 s⁻¹ resulted in a progressively higher release of this compound. oup.com This effect is largely attributed to the enlargement of the gas-liquid interface caused by vortex formation at higher stirring speeds, which facilitates the transfer of the volatile molecule from the liquid to the gas phase. oup.comresearchgate.net

The release of flavor compounds is also influenced by the volumetric airflow rate. Studies have shown a linear correlation between the airflow rate and the amount of flavor released for various compounds. oup.com For this compound, along with other compounds, increasing the volumetric airflow rate not only increased the quantity of the released compound but also altered the pattern of its release kinetics. oup.com This highlights that mechanical actions like chewing and breathing patterns can significantly modulate the perception of flavors. oup.comoup.com

Table 1: Effect of Shear and Airflow on this compound Release

| Parameter | Condition | Observed Effect on this compound Release | Reference |

|---|---|---|---|

| Shear Rate | Increased from 0 to 150 s⁻¹ | Significantly increased release rate. | oup.com |

| Airflow Rate | Increased sampling rates (e.g., 68 to 200 ml/l) | Significantly increased release; altered release kinetics. | oup.com |

Matrix Effects on Volatile Compound Release

The food matrix—the complex structure of proteins, fats, carbohydrates, and other components—plays a critical role in the retention and release of volatile compounds. acs.org For this compound, the matrix can significantly alter its volatility and, consequently, its perception.

In studies involving fresh tomatoes, the tomato matrix was found to retain odorants, leading to lower-than-expected concentrations in the headspace compared to a simple buffer solution. acs.orgresearchgate.net A specific and potent interaction was observed with calcium chloride (CaCl₂), a salt often used to inhibit enzymatic activity in crushed fruit tissue. The presence of CaCl₂ was found to reduce the headspace concentration of this compound by at least sixfold, indicating a strong binding or interaction within the matrix. acs.orgresearchgate.netebi.ac.uk

The effect of the matrix is also evident in emulsion systems. In a study using whey protein-stabilized model dressings, several factors influenced the release of this compound:

Protein Type : Dressings stabilized with whey protein concentrate (WPC-80) released the most this compound into the headspace, while those with β-lactoglobulin released the least. researchgate.netnih.gov

pH : A lower pH of 4.0 resulted in a higher perceived odor intensity of this compound compared to a pH of 6.5. researchgate.netnih.gov

Oil Level : The sensory odor intensity was also dependent on the oil level in the dressing, which ranged from 5% to 30%. researchgate.netnih.gov

Viscosity : The release of the "green" odor associated with this compound correlated with the sensory viscosity and the instrumentally measured complex modulus of the dressings. ebi.ac.uknih.gov

These findings underscore that the chemical and physical composition of a food product dictates the release profile of its constituent flavor molecules. acs.orgebi.ac.uk

Applications in Food Science Research

This compound is a compound of significant interest in food science due to its potent and distinctive aroma profile. chemimpex.comfood-flavors.com Its primary application lies in its ability to impart and enhance specific sensory notes in a variety of food products. chemimpex.comnih.gov

Enhancing Specific Sensory Characteristics in Food Products

The most prominent application of this compound is in recreating and enhancing the flavor of tomatoes. scientificlabs.co.uk It is described as having a powerful green, leafy aroma reminiscent of tomato stems and foliage. perfumerflavorist.comthegoodscentscompany.com This makes it an almost indispensable component in tomato flavor formulations. perfumerflavorist.com

Research has shown that this compound can modulate sensory perception in complex ways:

In model dressings, the addition of this compound imparted a dominant "green tomato flavor." researchgate.netnih.gov

Studies on tomato perception found it can enhance "viney," "earthy," and "musty" aromas. researchgate.net Conversely, it can decrease the perception of "sweet tomato" and "floral" notes. researchgate.net

Beyond tomatoes, it is used to add green notes to products like salad dressings and vegetable-based snacks. food-flavors.com It is also utilized in flavors for blackcurrant, papaya, melon, and raspberry and has been noted to enhance the flavor of fresh lime. ebi.ac.uknih.gov

Role as a Flavoring Agent or Adjuvant

Recognized for its potent sensory properties, this compound is classified as a flavoring agent or adjuvant in the food industry. chemimpex.comnih.gov It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3134. nih.gov Its role is to improve the taste or odor of food products. ebi.ac.uk

Its effectiveness stems from its very low odor threshold, meaning only a small amount is needed to make a significant impact on the final flavor profile. food-flavors.comthegoodscentscompany.comsemanticscholar.org In tomato flavors, for instance, a modest level of around 40 ppm is suggested to impart a cooked or processed tomato character, while higher levels around 500 ppm can create a fresher, rawer tomato impression. perfumerflavorist.com This versatility allows flavorists to fine-tune the sensory experience of a wide range of food products. thegoodscentscompany.com

Potential in Breeding Strategies for Flavor Improvement

The direct link between volatile compounds and consumer enjoyment has made these molecules targets for crop improvement. This compound, as a key contributor to the characteristic tomato aroma, is of particular interest to plant breeders. researchgate.netfrontiersin.org For many years, breeding programs focused on traits like yield and shelf-life, which inadvertently led to a decline in the flavor quality of modern tomato varieties. core.ac.ukfrontiersin.org

Recent research aims to reverse this trend by focusing on the genetic and biochemical pathways that produce important flavor volatiles. mdpi.com

Genetic Targets : this compound is derived from branched-chain amino acids. oup.com Studies have shown that overexpressing the gene SlBCAT1, which is involved in the breakdown of these amino acids, in transgenic tomato plants can increase the content of this compound and other related volatiles by 1.3 to 2.5 times. oup.com

Consumer Preference : Identifying the volatiles that drive consumer preference is crucial. While some studies show this compound plays a key role in tomato liking core.ac.uk, others have found it can be negatively correlated with acceptability in certain types, like salad cultivars researchgate.net. This indicates that the ideal concentration may depend on the specific tomato variety and its intended use.

By understanding the genetic basis of volatile production and its impact on sensory perception, breeders can develop more effective strategies to systematically improve the flavor of tomatoes and other crops. core.ac.ukoup.com

Ecological and Environmental Significance

Role as a Pheromone

2-Isobutylthiazole has been identified as a mammalian pheromone, playing a role in chemical communication. nih.govnih.gov Research has isolated this compound from the preorbital gland secretions of two African antelope species: the grey duiker (Sylvicapra grimmia) and the red duiker (Cephalophus natalensis). nih.gov In these species, the secretion containing this compound is involved in territorial marking and other social behaviors. The presence of this specific thiazole (B1198619) derivative underscores the diversity of chemical signals used by mammals for intraspecific communication. nih.gov While thiazoles and their derivatives have been identified as components of pheromonal bouquets in various animals, the specific identification in these duiker species provides a concrete example of its function in the natural world.

Presence in Environmental Samples

This compound is a naturally occurring volatile compound found in various biological and environmental samples. It is a well-documented component of tomato (Solanum lycopersicum) volatiles, contributing to the characteristic green and vine-like aroma of the fresh fruit and plant foliage. nih.govijpbs.comsigmaaldrich.com Its presence is considered essential to the authentic flavor profile of tomatoes. sigmaaldrich.com Beyond tomatoes, it has also been reported in cantaloupe fruit. cymitquimica.com Furthermore, this compound is recognized as a metabolite produced by the yeast Saccharomyces cerevisiae, indicating its formation through microbial metabolic pathways. nih.gov Its natural occurrence in both the plant kingdom and in microorganisms highlights its distribution in the environment as a product of biological processes.

Potential in Environmental Monitoring and Pollution Assessment

Currently, there is a lack of specific scientific literature detailing the use of this compound as a direct biomarker for environmental monitoring or pollution assessment. While the monitoring of volatile organic compounds (VOCs) is a crucial aspect of environmental science, and various biomarkers are used to assess environmental pollution, this compound has not been established as a key indicator for these purposes. nih.govopenbiomarkerjournal.com The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a Tier I environmental assessment for "Thiazole, 2-(2-methylpropyl)-," which is a synonym for this compound, but this is a general hazard assessment rather than a protocol for its use in monitoring. nih.gov Therefore, its potential in this area remains largely unexplored and is not a current focus of environmental assessment strategies.

Ecological Role in Chemotaxis (e.g., Soil Nematodes)

This compound plays a significant role in the chemical ecology of soil environments, specifically by influencing the movement of soil nematodes. Chemotaxis is the process by which organisms move in response to a chemical stimulus, and it is a primary mechanism for how soil nematodes locate food sources, hosts, and mates. thegoodscentscompany.comscbt.com Research has shown that a variety of chemical compounds, including this compound, can induce chemotaxis in nematodes. femaflavor.org The release of volatile organic compounds like this compound from plant roots or associated microbes can act as a signal, attracting or repelling different nematode species. scbt.comredalyc.org This interaction is a critical component of the complex below-ground signaling that shapes soil food webs and influences plant health. The response of nematodes to specific compounds like this compound demonstrates the sophisticated chemosensory abilities these organisms have evolved to navigate the chemically complex soil matrix. femaflavor.org

Advanced Analytical Methodologies for 2 Isobutylthiazole Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as 2-isobutylthiazole. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis of complex mixtures.

Quantitative and Qualitative Analysis of Volatiles

GC-MS is extensively used for the qualitative identification and quantitative measurement of this compound in various matrices, particularly in food and flavor research. In the analysis of tomato volatiles, GC-MS can separate this compound from other aroma compounds. The mass spectrum of this compound typically shows a characteristic fragmentation pattern, which is used for its identification. nih.gov For instance, a study on the C5-direct arylation of this compound used GC-MS to characterize the resulting compounds, confirming their molecular weight and structure. inonu.edu.tr Another study on tomato flavor used GC-MS to identify key flavor-related volatiles, including this compound, by matching their mass spectra with those of chemical standards. nih.gov

Quantitative analysis is often performed by creating a calibration curve with a known standard of this compound. This allows for the determination of its concentration in a sample. For example, in a study investigating the arylation of this compound, GC was used to determine the yield of the reaction products by using an internal standard. inonu.edu.tr

Headspace Analysis Techniques (e.g., Dynamic Headspace, HS-SPME-GC-MS)

Headspace analysis is a technique used to sample the volatile compounds present in the gas phase above a solid or liquid sample. This is particularly useful for analyzing aroma compounds like this compound as it mimics the process of smelling.

Dynamic Headspace Analysis involves purging the headspace of a sample with an inert gas and trapping the volatile compounds on an adsorbent material. uga.edu These trapped compounds are then desorbed and analyzed by GC-MS. This technique was used to quantify the volatile aroma constituents of different tomato cultivars, including this compound. researchgate.net The study found that a traditional cultivar, "De la Pera," had significantly higher contents of this compound compared to a commercial hybrid. researchgate.net Another study investigated the in-mouth flavor release of this compound from liquids using a dynamic headspace system. oup.com

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS is another popular technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. The volatile compounds adsorb to the fiber and are then thermally desorbed in the GC injector port for analysis. HS-SPME has been used to study the effect of the tomato matrix on the volatility of aroma compounds. usda.gov It was found that the tomato matrix can significantly retain odorants like this compound, affecting their concentration in the headspace. usda.govnih.gov Specifically, the presence of calcium chloride was found to reduce the headspace concentration of this compound by at least six-fold. usda.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For example, in the ¹H NMR spectrum of a derivative, 5-phenyl-2-isobutylthiazole, specific signals corresponding to the isobutyl group and the thiazole (B1198619) ring protons can be identified. orgsyn.org Research on the synthesis of C5-arylated-2-isobutylthiazole derivatives utilized ¹H NMR to characterize the products, with detailed chemical shift and coupling constant data reported for various derivatives. inonu.edu.tr

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives have been reported in several studies, confirming the connectivity of the atoms. inonu.edu.trorgsyn.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as an identification test for this compound. fao.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to C-H, C=N, and C-S stretching and bending vibrations. inonu.edu.tr For instance, the FTIR spectrum of 5-phenyl-2-isobutylthiazole shows characteristic peaks at 2957 cm⁻¹ (C-H stretching) and 1491 cm⁻¹ (C=N stretching). orgsyn.org This technique is often used in conjunction with other analytical methods to confirm the identity and purity of synthesized compounds. inonu.edu.trresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of this compound, especially in complex biological matrices. It is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. In a study on the synthesis of this compound derivatives, Q-TOF LC/MS was used for the characterization of the synthesized compounds. researchgate.net The Yeast Metabolome Database provides predicted LC-MS/MS spectra for this compound under different conditions. ymdb.ca

Application of Isotopic Labeling for Biosynthetic Pathway Elucidation

Isotopic labeling is a crucial technique for tracing the metabolic pathways of compounds. In the context of this compound, stable isotope-labeled precursors are fed to a biological system, such as tomato fruit tissue, and the incorporation of the label into the final product is monitored, typically by mass spectrometry.

A significant study used this technique to investigate the biosynthesis of nitrogenous volatiles in tomatoes. pnas.orgnih.gov By feeding ¹⁵N-labeled leucine (B10760876) and ¹⁵N,¹³C₃-L-cysteine to tomato fruit, researchers were able to determine the origin of the nitrogen and carbon atoms in the this compound molecule. pnas.org The results showed that cysteine provides the nitrogen atom and the C2N unit of the thiazole ring. pnas.org This groundbreaking research identified a flavin-dependent monooxygenase (SlTNH1) as the key enzyme responsible for the production of nitrogenous volatiles, including this compound, in tomato. pnas.orgnih.gov The study also involved silencing the SlTNH1 gene, which led to the abolishment of this compound production and the accumulation of its precursor, 2-isobutyl-tetrahydrothiazolidine-4-carboxylic acid. pnas.orgnih.gov

Table of Analytical Data for this compound and its Derivatives

| Compound | Analytical Technique | Key Findings |

| This compound | GC-MS | Used for qualitative and quantitative analysis in tomato volatiles. nih.gov |

| HS-SPME-GC-MS | Headspace concentration reduced by the tomato matrix and calcium chloride. usda.govnih.gov | |

| Dynamic Headspace | Quantified in different tomato cultivars. researchgate.net | |

| ¹H NMR | Characteristic signals for isobutyl and thiazole protons. orgsyn.org | |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. orgsyn.org | |

| FTIR | Characteristic C-H and C=N stretching vibrations. orgsyn.org | |

| Isotopic Labeling | Biosynthesis from cysteine and 3-methylbutanal (B7770604) confirmed. pnas.org | |

| 5-Phenyl-2-isobutylthiazole | GC-MS | Characterized as a product of C-H arylation. inonu.edu.tr |

| ¹H NMR | Detailed chemical shifts and coupling constants reported. orgsyn.org | |

| ¹³C NMR | Chemical shifts confirm the structure. orgsyn.org | |

| FTIR | Characteristic absorption bands identified. orgsyn.org | |

| C5-arylated-2-isobutylthiazole derivatives | ¹H NMR, ¹³C NMR, FTIR, GC-MS, Q-TOF LC/MS | Comprehensive characterization of synthesized compounds. inonu.edu.trresearchgate.net |

Computational and Theoretical Studies

Molecular Docking and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between a ligand, such as 2-isobutylthiazole, and a protein's active site.

Research has shown that derivatives of this compound exhibit inhibitory activity against various enzymes, and molecular docking studies have been crucial in elucidating the binding mechanisms. For instance, C5-arylated-2-isobutylthiazole derivatives have been investigated as potential inhibitors of α-amylase, α-glucosidase, and protein kinases. Molecular modeling studies have revealed the binding interactions between these ligands and the active sites of the respective enzymes. The binding affinities, often expressed as binding energy (in kcal/mol), indicate the stability of the ligand-protein complex.

In a study on the binding of odorants to rat odorant-binding proteins (OBPs), this compound was found to interact with specific OBP subtypes. Interestingly, a minor structural change, such as the substitution of a 2-methyl or 2-ethoxy group with a 2-isobutyl group in thiazole (B1198619) derivatives, led to overlapping binding affinities for rat-OBP1 and rat-OBP3. tandfonline.com This highlights the sensitivity of binding interactions to the ligand's structure. Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of these interactions, revealing that the binding of this compound to OBP3 is an exothermic reaction. researchgate.net

Table 1: Binding Affinities of Selected this compound Derivatives

| Derivative | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 6j | α-glucosidase | -7.8 |

| 6n | α-glucosidase | -7.8 |

| 6j | α-amylase | -7.2 |

| 6n | α-amylase | -7.5 |

This table is generated based on data from a study on the anti-diabetic potential of this compound derivatives. ventos.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common tool for predicting molecular properties and reactivity. DFT calculations have been applied to this compound and its derivatives, often in the context of their synthesis and catalytic applications. scirp.orgresearchgate.net

In studies involving the palladium-N-heterocyclic carbene (Pd-NHC) complex-catalyzed C-H bond activation of this compound, DFT calculations were performed on the Pd-NHC complexes. scirp.orgresearchgate.net These calculations were used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the electron density of the catalysts. scirp.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity; a smaller gap generally implies higher reactivity. bohrium.com These theoretical insights help in understanding the catalytic activity of the complexes in reactions involving this compound. scirp.orgresearchgate.net

DFT has also been employed in studies of this compound as a corrosion inhibitor. These theoretical investigations help to correlate the electronic properties of the molecule with its ability to protect metal surfaces.

Table 2: DFT-Calculated Properties of Catalysts Used in this compound Reactions

| Pd-NHC Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Complex 4a | - | - | - |

| Complex 5a | - | - | - |

Note: Specific energy values for the complexes were mentioned as being calculated in the source material, but the exact numerical data was not provided. The table structure is representative of the type of data generated in such studies. scirp.org

Computational NBO Studies

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. tandfonline.com It examines hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. tandfonline.com

Table 3: Representative NBO Analysis Data for a Thiazole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-C5) | - |

| π(C2-N3) | π*(C4-C5) | - |

Frontier Orbital Theory Applications (e.g., Fukui Functions)

Frontier Orbital Theory, developed by Kenichi Fukui, is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the HOMO and the LUMO of reacting species. The theory posits that the HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

Fukui functions are a key component of this theory and are used to describe the reactivity of different sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic attack (where the Fukui function f+ is largest) and electrophilic attack (where f- is largest).

In the context of this compound, Frontier Orbital Theory and Fukui functions have been applied in theoretical studies of its performance as a corrosion inhibitor. By calculating the Fukui functions, researchers can predict the atoms in the this compound molecule that are most likely to interact with the metal surface, providing insights into the adsorption mechanism that leads to corrosion protection. This theoretical approach complements experimental findings and helps in the rational design of more effective corrosion inhibitors.

Future Research Directions and Translational Impact

Elucidation of Remaining Biosynthetic Pathway Gaps

While significant progress has been made in understanding the biosynthesis of 2-isobutylthiazole, some steps in the biochemical pathway remain to be fully defined. nih.govmdpi.com Future research will likely focus on identifying all the enzymes and regulatory genes involved in its formation from branched-chain amino acids. mdpi.com A complete understanding of the pathway is crucial for the genetic manipulation of its levels in crops like tomatoes.

Development of Novel Synthetic Routes for Derivatives

There is ongoing research into the synthesis of derivatives of this compound. inonu.edu.trx-mol.netresearchgate.netresearchgate.netrsc.org Recent studies have focused on the C-H bond activation at the C5 position of the thiazole (B1198619) ring to create C5-arylated derivatives. inonu.edu.trx-mol.netrsc.org These new compounds are being explored for various applications, including their potential biological activities. The development of more efficient and environmentally friendly catalytic systems for these syntheses is a key research goal. inonu.edu.trrsc.org

Further Exploration of Biological Activities and Therapeutic Potential

Initial studies have begun to investigate the biological activities of this compound and its derivatives. Research has shown that some C5-arylated derivatives exhibit inhibitory potential against enzymes like α-amylase and α-glucosidase, suggesting a possible role in anti-diabetic research. researchgate.net Other derivatives are being evaluated for their potential as protein kinase inhibitors in anticancer research. researchgate.netinonu.edu.tr Additionally, the antimicrobial properties of this compound itself are being explored for applications in preserving product integrity and extending shelf life in food and cosmetic products. chemimpex.com Further research is needed to fully characterize these biological activities and assess their therapeutic potential. cymitquimica.com

Advanced Flavor Manipulation in Agri-Food Systems

A deeper understanding of the genetic and biochemical controls of this compound production can lead to more precise flavor manipulation in tomatoes and other crops. mdpi.com By controlling the expression of key genes in its biosynthetic pathway, it may be possible to optimize the concentration of this compound to enhance desirable flavor notes and avoid off-flavors. researchgate.net This has significant implications for the agricultural and food industries in developing more flavorful and consumer-preferred produce. The interaction of this compound with food matrix components, such as proteins in dressings, also affects its flavor release and is an area of ongoing study. nih.govresearchgate.net

Understanding Ecological Interactions and Environmental Fate

As a volatile organic compound, this compound is released into the environment from plants. These volatiles can play a role in ecological interactions, such as defense against herbivores and pathogens, and in attracting pollinators. pnas.org Research into the ecological role of this compound is an emerging area. Furthermore, understanding its environmental fate, including its persistence and degradation, is important, especially with its use in agricultural applications as part of pesticide and fungicide formulations. chemimpex.com Its presence can also be monitored in environmental samples to assess the impact of industrial activities. chemimpex.com Some studies have noted its role in the chemotaxis of soil nematodes. wur.nl

Q & A

Q. What are the established synthetic routes for 2-Isobutylthiazole, and what are their key reaction conditions?

The primary synthesis method involves the cycloaddition reaction between isobutyronitrile and mercaptoacetaldehyde under controlled conditions . Key parameters include solvent selection (e.g., ethanol or acetonitrile), temperature (typically 60–80°C), and catalyst use (e.g., acidic or basic conditions to optimize ring closure). Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

High-resolution mass spectrometry (HR-MS) and gas chromatography-mass spectrometry (GC-MS) are critical for molecular weight and purity verification. NMR (¹H and ¹³C) provides structural confirmation, particularly for distinguishing the isobutyl group and thiazole ring protons . For volatile applications (e.g., flavor chemistry), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is recommended to detect trace impurities .

Q. How does this compound contribute to flavor profiles in food chemistry, and what methods identify its presence?

It is a key contributor to fresh tomato flavor, acting as a volatile organic compound (VOC). Studies employ sensory evaluation panels and gas chromatography-olfactometry (GC-O) to map its odor-active thresholds. Quantification via stable isotope dilution analysis (SIDA) ensures accuracy in complex matrices like tomato extracts .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in cycloaddition reactions under varying catalytic conditions?

Systematic optimization involves a Design of Experiments (DoE) approach, varying catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity, and reaction time. Recent studies achieved 85% yield using microwave-assisted synthesis, reducing reaction time from 12 hours to 30 minutes . Post-reaction purification via fractional distillation or preparative HPLC is critical for isolating high-purity fractions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Researchers should validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and adhere to standardized protocols like those in the European Journal of Medicinal Chemistry for antifungal studies . Meta-analyses of structure-activity relationships (SAR) can clarify substituent effects on bioactivity .

Q. What in vitro models are appropriate for assessing this compound's pharmacological potential, given its physicochemical properties?